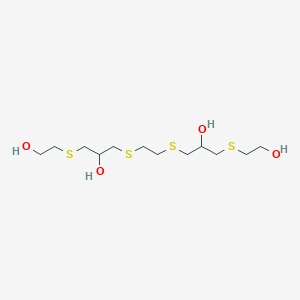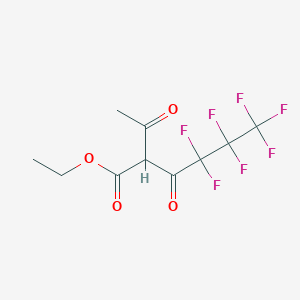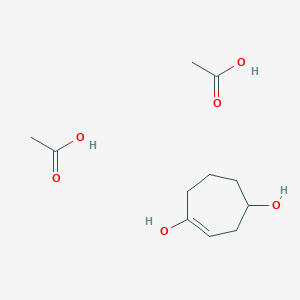
Acetic acid;cycloheptene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;cycloheptene-1,4-diol is a compound that combines the properties of acetic acid and cycloheptene-1,4-diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while cycloheptene-1,4-diol is a diol with a seven-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cycloheptene-1,4-diol typically involves the hydroxylation of cycloheptene. One common method is the use of osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds under mild conditions, typically at room temperature, to yield the diol product .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the use of alternative oxidants such as hydrogen peroxide (H2O2) in the presence of a catalyst can be explored for greener production methods .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;cycloheptene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the diol can yield cycloheptene or cycloheptane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for halogenation.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cycloheptene or cycloheptane derivatives.
Substitution: Formation of halogenated or ether derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;cycloheptene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of acetic acid;cycloheptene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2-diol: A diol with a six-membered ring structure.
Cyclooctene-1,2-diol: A diol with an eight-membered ring structure.
Cyclopentene-1,2-diol: A diol with a five-membered ring structure
Uniqueness
Acetic acid;cycloheptene-1,4-diol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various applications .
Propiedades
Número CAS |
112021-62-2 |
|---|---|
Fórmula molecular |
C11H20O6 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
acetic acid;cycloheptene-1,4-diol |
InChI |
InChI=1S/C7H12O2.2C2H4O2/c8-6-2-1-3-7(9)5-4-6;2*1-2(3)4/h4,7-9H,1-3,5H2;2*1H3,(H,3,4) |
Clave InChI |
XSEMFZAYYLEJCX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1CC(CC=C(C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




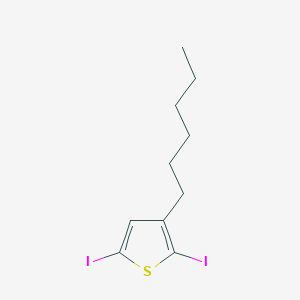

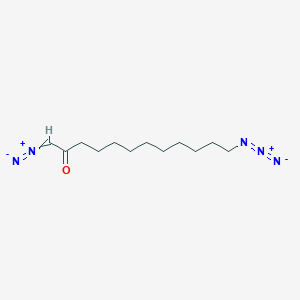
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)



